molecular formula C21H19N3O4S2 B2790078 N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 717832-11-6

N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2790078
CAS No.: 717832-11-6
M. Wt: 441.52
InChI Key: HIUXJXIXOIEZDI-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19N3O4S2 and its molecular weight is 441.52. The purity is usually 95%.
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Biological Activity

N-(furan-2-ylmethyl)-2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a complex chemical compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in medicinal chemistry.

Chemical Structure

The compound consists of a furan moiety linked to a thioacetamide structure, which is further connected to a tetrahydro-cyclopentathieno-pyrimidine framework. This unique arrangement may confer specific biological properties that warrant investigation.

Research indicates that compounds with similar structures often interact with biological targets through multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many thieno-pyrimidine derivatives are known to inhibit enzymes involved in nucleotide synthesis and cancer cell proliferation. Specifically, they may target glycinamide ribonucleotide formyltransferase (GARFTase), which is crucial for purine nucleotide synthesis .
  • Selective Uptake via Transporters : The presence of furan and thienoyl groups suggests that this compound could be selectively taken up by folate transporters (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in certain tumor types . This selectivity can enhance the therapeutic index by targeting cancer cells more effectively than normal cells.

Antitumor Activity

Studies on related compounds have shown significant antitumor activity:

  • In vitro Studies : Compounds similar to this compound demonstrated IC50 values in the nanomolar range against various human tumor cell lines including KB, IGROV1, and SKOV3 . This suggests that the compound may possess potent antitumor properties.

Mechanistic Insights

The crystal structures of related compounds bound to GARFTase reveal critical interactions that suggest how these compounds inhibit enzyme activity. For instance, binding occurs at the folate binding cleft of the enzyme, mimicking natural substrates and blocking their action .

Case Studies

  • Study on Related Thienoyl Regioisomers : A study involving thienoyl regioisomers demonstrated their ability to inhibit tumor growth in severe combined immunodeficient mice bearing SKOV3 tumors. These results highlight the potential for this compound to be developed as an effective cancer treatment .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsIC50 Values (nM)Target Enzyme
AntitumorAGF150< 1GARFTase
AntitumorAGF154< 7PCFT
Enzyme InhibitionAGF152Not specifiedGARFTase
Selective UptakeVarious RegioisomersNot specifiedFolate Receptors

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[11-(furan-2-ylmethyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S2/c25-17(22-10-13-4-2-8-27-13)12-29-21-23-19-18(15-6-1-7-16(15)30-19)20(26)24(21)11-14-5-3-9-28-14/h2-5,8-9H,1,6-7,10-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUXJXIXOIEZDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4=CC=CO4)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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